(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Description

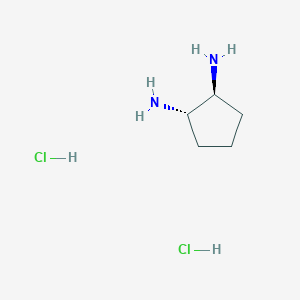

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride (C₅H₁₄Cl₂N₂; MW 173.08) is a chiral diamine salt featuring a cyclopentane backbone with two vicinal amino groups in a trans configuration. Its stereochemistry and rigid cyclic structure make it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications. The compound’s dihydrochloride form enhances stability and solubility in aqueous systems .

Properties

IUPAC Name |

(1S,2S)-cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-RSLHMRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647787 | |

| Record name | (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477873-22-6 | |

| Record name | (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of trans-1,2-Cyclopentanedione

- Starting Material: trans-1,2-Cyclopentanedione or related diesters.

- Method: Catalytic hydrogenation using chiral catalysts such as palladium or platinum complexes.

- Conditions: Mild hydrogen pressure, suitable solvents (e.g., ethanol or methanol), and controlled temperature to maintain stereochemical integrity.

- Outcome: Selective reduction of diketone to the corresponding diamine with trans stereochemistry.

- Purification: Crystallization of the dihydrochloride salt for enhanced stability and solubility.

This approach is widely reported as the most straightforward route to obtain enantiomerically pure (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride, leveraging catalytic asymmetric hydrogenation to achieve high stereoselectivity.

Industrial Production Considerations

- Scale-Up: Continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and catalyst loading.

- Catalyst Optimization: Use of chiral catalysts to maintain enantiomeric purity during large-scale hydrogenation.

- Purification: Techniques such as recrystallization and chromatography ensure high purity of the dihydrochloride salt.

- Yield and Efficiency: Industrial methods focus on maximizing yield while minimizing by-products and racemization.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Reduction of diketone | H2 gas, Pd or Pt chiral catalyst | Mild temperature, solvent (EtOH) | Formation of (1S,2S)-trans-1,2-diamine |

| 2 | Salt formation | HCl (aqueous) | Room temperature | Formation of dihydrochloride salt |

| 3 | Purification | Recrystallization, chromatography | Solvent systems (e.g., EtOH/H2O) | High purity crystalline product |

Supporting Research Findings

- Stereochemical Control: The use of chiral catalysts ensures the trans configuration at the 1,2-positions of the cyclopentane ring, which is critical for the compound's function as a chiral ligand.

- Purity and Characterization: The dihydrochloride salt form enhances solubility and stability, facilitating characterization by NMR, mass spectrometry, and X-ray crystallography to confirm stereochemistry.

- Applications in Complex Formation: The prepared diamine is used to form metal complexes, such as platinum-based anticancer agents, where the pure trans isomer is essential for biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding diketone.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The diamine can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted cyclopentanediamine derivatives, diketones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

One of the prominent applications of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is its role in enhancing the cellular uptake of platinum-based drugs. A study demonstrated that when this compound was incorporated into glycopolymer micelles, it significantly improved the delivery efficiency of platinum drugs like DACP-Pt (diamino-cyclopentane-platinum). The micelles formed exhibited controlled release profiles, indicating potential for targeted cancer therapies .

1.2 Cardiovascular Treatments

Research has indicated that derivatives of cyclopentane diamines may possess therapeutic effects against cardiovascular diseases. Specifically, certain formulations have been explored for their efficacy in preventing cerebral infarction and myocardial infarction . The mechanism is believed to involve modulation of vascular functions and improvement of blood flow dynamics.

Synthetic Chemistry

2.1 Catalysis

This compound serves as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances enantioselectivity in various reactions. For instance, it has been used successfully in the synthesis of chiral amines and other complex organic molecules through catalytic processes .

2.2 Building Block for Organic Synthesis

The compound is utilized as a precursor in synthesizing other chemical entities. Its reactivity allows for the formation of various derivatives that are useful in medicinal chemistry and materials science. The dihydrochloride form enhances solubility and stability during reactions, making it a preferred choice for synthetic chemists .

Enhanced Drug Uptake Study

A study published in Polymer Chemistry investigated the use of this compound in modulating drug uptake. The researchers created micelles containing DACP-Pt and observed a significant increase in cellular absorption rates compared to conventional delivery methods. The study highlighted the importance of this compound in improving therapeutic efficacy against resistant cancer cell lines .

Cardiovascular Drug Development

In another investigation focused on cardiovascular applications, researchers synthesized various derivatives from this compound. These compounds were tested for their ability to prevent clot formation and enhance blood flow in animal models. Results indicated promising effects on reducing ischemic damage during myocardial infarction events .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which can then catalyze asymmetric reactions. The chiral environment provided by the diamine ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The trans-1,2 configuration in cyclopentanediamine derivatives enhances rigidity and enantioselectivity in catalysis compared to cis or linear analogs .

- Substituent Effects : Bulky aryl groups (e.g., naphthyl) improve chiral recognition but reduce solubility, limiting use in aqueous systems .

- Toxicity: Linear diamines like (2S)-2,5-diaminopentanamide dihydrochloride require cautious handling due to incomplete toxicological data .

Biological Activity

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its biological activity, particularly as an anticoagulant and in drug delivery systems. This article explores its biological effects, mechanisms of action, and potential applications based on recent studies.

This compound has the molecular formula and is characterized by its cyclic structure which contributes to its unique biological properties. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

Anticoagulant Properties

One of the significant biological activities of this compound is its role as a potent inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Research indicates that this compound exhibits strong anticoagulant effects suitable for treating thromboembolic disorders.

Key Findings:

- FXa Inhibition: Studies have shown that (1S,2S)-trans-1,2-Cyclopentanediamine derivatives effectively inhibit FXa activity, demonstrating IC50 values comparable to established anticoagulants. This suggests a promising role in developing new oral anticoagulants with potentially fewer side effects .

- Mechanism of Action: The mechanism by which this compound inhibits FXa involves competitive binding to the enzyme's active site, thereby preventing the conversion of prothrombin to thrombin .

Drug Delivery Systems

The ability of this compound to modulate drug delivery systems has been explored through its incorporation into micellar structures for platinum-based drugs.

Case Study:

- In a study involving the preparation of DACP-Pt (a platinum drug), this compound was used to enhance the cellular uptake of the drug. The results indicated that micelles formed with this compound could effectively encapsulate DACP-Pt and improve its bioavailability .

Summary of Research Findings

Q & A

Q. What are the key identifiers and physicochemical properties of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride?

Methodological Answer: The compound is identified by its molecular formula C₅H₁₂N₂·2HCl and molecular weight 173.08 g/mol (CAS No. 477873-22-6) . Key physicochemical properties include solubility in polar solvents (e.g., water, methanol) and hygroscopicity, necessitating anhydrous storage. Researchers should verify purity via HPLC (High-Performance Liquid Chromatography) or 1H/13C NMR to confirm stereochemical integrity, as trans-configuration and enantiomeric purity are critical for applications in asymmetric synthesis .

Q. What are the recommended handling and storage protocols to ensure stability?

Methodological Answer: The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, and oxidizing agents. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols compliant with OSHA and EPA regulations .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol. Alternatively, polarimetry or X-ray crystallography (for single crystals) provides definitive stereochemical confirmation. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) can resolve enantiomers .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis or coordination chemistry?

Methodological Answer: The (1S,2S)-trans configuration enables its use as a chiral ligand in asymmetric catalysis. For example, it coordinates with transition metals (e.g., ruthenium) to form complexes that catalyze enantioselective hydrogenation or C–C bond formation. A study demonstrated its application in synthesizing a ruthenium complex for stereocontrolled organic transformations, validated by single-crystal X-ray diffraction (R factor = 0.059) . Optimization involves adjusting metal-to-ligand ratios and reaction solvents (e.g., dichloromethane or THF) to enhance catalytic efficiency .

Q. What analytical methods are recommended for resolving contradictions in reported reactivity data?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected stereochemical outcomes) can arise from trace impurities or racemization. Researchers should:

Q. What strategies mitigate racemization during synthetic processes?

Methodological Answer: Racemization is minimized by:

- Conducting reactions at low temperatures (−20°C to 0°C) to reduce thermal energy-driven epimerization.

- Using non-polar solvents (e.g., toluene) to stabilize the transition state.

- Incorporating protecting groups (e.g., Boc or Fmoc) on amine functionalities to prevent base-mediated degradation. Post-synthesis, flash chromatography (silica gel, ethyl acetate/hexane) removes racemic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.